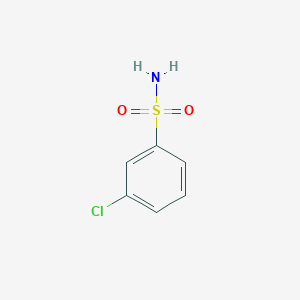

3-Chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYQJNPRQUFCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333989 | |

| Record name | 3-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17260-71-8 | |

| Record name | 3-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Chlorobenzenesulfonamide from 3-Chlorobenzenesulfonyl Chloride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorobenzenesulfonamide from its precursor, 3-chlorobenzenesulfonyl chloride. The core of this process is a nucleophilic substitution reaction, specifically the amination of a sulfonyl chloride. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. Visual diagrams are provided to illustrate the experimental workflow and the underlying chemical pathway, adhering to strict visualization standards for clarity and technical accuracy. This guide is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and pharmaceutical development.

Reaction Overview and Mechanism

The synthesis of this compound from 3-chlorobenzenesulfonyl chloride is achieved through the reaction of the sulfonyl chloride with ammonia. In this reaction, the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group.[1][2] This process is analogous to a nucleophilic acyl substitution. The reaction proceeds via an addition-elimination mechanism, where a tetrahedral intermediate is formed, followed by the elimination of a chloride ion to yield the stable sulfonamide product.

The overall reaction is as follows:

ClC₆H₄SO₂Cl + 2 NH₃ → ClC₆H₄SO₂NH₂ + NH₄Cl

Due to the formation of hydrogen chloride as a byproduct, which reacts with the ammonia base, at least two equivalents of ammonia are required for the reaction to proceed to completion.

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step nucleophilic substitution mechanism.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from standard procedures for the amination of arylsulfonyl chlorides.[1][3]

Materials and Reagents:

-

3-Chlorobenzenesulfonyl chloride (C₆H₄Cl₂O₂S, MW: 211.07)

-

Concentrated Ammonium Hydroxide (28-30% NH₃ solution)

-

Deionized Water

-

Ice

Equipment:

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or water bath

-

Buchner funnel and vacuum flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated ammonium hydroxide. Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with gentle stirring.

-

Addition of Reactant: Slowly and portion-wise, add 10.55 g (0.05 mol) of 3-chlorobenzenesulfonyl chloride to the cold, stirring ammonia solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 1-2 hours. The consistency of the mixture may become thicker or "pasty" as the solid product forms.[1]

-

Heating (Optional): To ensure the reaction goes to completion, gently heat the mixture in a water bath to 50-60 °C for 30 minutes.

-

Product Precipitation: Cool the reaction mixture to room temperature, and then place it in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[1]

-

Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the collected solid on the filter with two portions of 50 mL of cold deionized water to remove any remaining ammonium chloride and other water-soluble impurities.[1]

-

Drying: Transfer the white solid to a watch glass or drying dish and dry it in a desiccator or a low-temperature oven (50-60 °C) until a constant weight is achieved.

-

Characterization: Determine the melting point of the dried product. The literature melting point for this compound is 148-150 °C.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Chlorobenzenesulfonyl Chloride | 10.55 g (0.05 mol) | Starting material. Purity: ≥97%.[5] |

| Concentrated NH₄OH (28%) | 50 mL (~0.44 mol) | Reagent and solvent. Used in excess to act as a base and drive the reaction. |

| Reaction Conditions | ||

| Initial Temperature | 0-5 °C | Controlled addition in an ice bath is crucial to manage the exothermic reaction. |

| Reaction Time | 1-2 hours at room temperature | |

| Heating Temperature (Optional) | 50-60 °C for 30 minutes | Can be used to ensure complete conversion. |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₆H₆ClNO₂S | |

| Molecular Weight | 191.64 g/mol | [4] |

| Theoretical Yield | 9.58 g | Based on 0.05 mol of the limiting reagent. |

| Expected Yield | 80-95% | Yields for similar sulfonamide syntheses are reported to be high.[6][7] |

| Appearance | White solid | |

| Melting Point | 148-150 °C | [4] |

Visual Workflow

The diagram below outlines the logical flow of the experimental protocol, from initial setup to final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 3-Chlorobenzenesulfonyl chloride 97 2888-06-4 [sigmaaldrich.com]

- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chlorobenzenesulfonamide. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format for clarity and ease of comparison, followed by detailed experimental protocols for the determination of these key properties.

Core Physicochemical Properties

This compound is a chlorinated aromatic sulfonamide with the molecular formula C₆H₆ClNO₂S. Its chemical structure, featuring a chlorine atom at the meta position of the benzene ring, influences its physical and chemical characteristics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted through computational models and should be regarded as estimations.

| Property | Value | Notes |

| Molecular Formula | C₆H₆ClNO₂S | - |

| Molecular Weight | 191.64 g/mol | [1] |

| Melting Point | 148-150 °C | Experimental value[1]. |

| Boiling Point | Not experimentally determined | Decomposes at elevated temperatures. |

| Water Solubility | Slightly soluble | Qualitative observation. |

| pKa (Acid Dissociation Constant) | ~9.81 | Predicted value. |

| logP (Octanol-Water Partition Coefficient) | ~1.29 | Predicted value. |

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail the experimental protocols for the key properties of this compound, based on internationally recognized guidelines.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block or an oil bath and a precision thermometer or digital temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.

-

-

Reporting: The melting point is reported as a range between the onset and completion temperatures.

Water Solubility Determination (OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.

Methodology:

-

Apparatus: A constant temperature water bath, analytical balance, pH meter, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibrium is reached, the mixture is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, filtered through a non-adsorptive filter (e.g., PTFE), and the concentration of this compound in the clear aqueous solution is determined using a validated analytical method.

-

-

Data Analysis: The solubility is expressed in g/L or mol/L. The experiment is repeated to ensure reproducibility.

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the sulfonamide group (-SO₂NH₂) is weakly acidic.

Methodology (Potentiometric Titration):

-

Apparatus: A calibrated pH meter with a glass electrode, a temperature-controlled titration vessel, a precision burette, and an analytical balance.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if water solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

logP Determination (OECD Guideline 107 - Shake Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Methodology:

-

Apparatus: A mechanical shaker, centrifuge, analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Solvents: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a separation funnel with the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a validated analytical method.

-

-

Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

Biological Context

While this compound itself does not have a widely documented, specific biological signaling pathway it is directly involved in, it is important to consider the broader context of the benzenesulfonamide chemical class. Many derivatives of benzenesulfonamide are known to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance[2][3][4][5]. Inhibition of specific carbonic anhydrase isoforms, such as CA IX and CA XII which are overexpressed in some tumors, is an active area of cancer research[2]. The inhibitory activity of benzenesulfonamide derivatives is often influenced by the substitution pattern on the benzene ring. Therefore, the physicochemical properties of this compound detailed in this guide are fundamental for any investigation into its potential biological activities, including its potential as a carbonic anhydrase inhibitor.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Chlorobenzenesulfonamide CAS number and safety data sheet

CAS Number: 17260-71-8

This technical guide provides a comprehensive overview of 3-Chlorobenzenesulfonamide, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, a representative synthesis protocol, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17260-71-8 | [1] |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| Molecular Weight | 191.64 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 148-150 °C | [1] |

| Solubility | Slightly soluble in water. Solubility in organic solvents like DMSO, ethanol, and methanol is not extensively documented in publicly available literature. | [2] |

| pKa | Data not available |

Safety Data Sheet Summary

A comprehensive Safety Data Sheet (SDS) from Thermo Fisher Scientific indicates that this compound is considered an irritant.[1] The following table summarizes the key safety information.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. |

| IF ON SKIN: Wash with plenty of soap and water. | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| If skin irritation occurs: Get medical advice/attention. | |

| If eye irritation persists: Get medical advice/attention. | |

| Take off contaminated clothing and wash before reuse. |

Experimental Protocols

Representative Synthesis of this compound

Reaction:

Caption: Synthesis of this compound.

Materials:

-

3-Chlorobenzenesulfonyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for acidification)

-

Ice

Procedure:

-

Dissolve 3-chlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Spectral Data

Detailed spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from isomeric compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atom attached to the sulfonyl group and the carbon atom bonded to the chlorine atom will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

-

S=O stretching: Two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 191 and an isotope peak at m/z 193 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for sulfonamides involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Biological Activity and Applications

There is a significant lack of specific biological activity data for this compound in the public domain. However, the broader class of arylsulfonamides is well-known for a wide range of pharmacological activities. This suggests potential areas of research for this compound.

Potential as an Enzyme Inhibitor

Sulfonamides are classic inhibitors of various enzymes, most notably carbonic anhydrases.[3] The general mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of these enzymes. Derivatives of chlorobenzenesulfonamide have been investigated as inhibitors of other enzymes as well, including butyrylcholinesterase and lipoxygenase, which are relevant in the context of Alzheimer's disease and inflammation, respectively.[2]

References

Spectroscopic Analysis of 3-Chlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Chlorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-2 |

| ~7.85 | ddd | 1H | H-6 |

| ~7.60 | t | 1H | H-4 |

| ~7.50 | t | 1H | H-5 |

| ~4.80 | br s | 2H | -SO₂NH₂ |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm. The broad singlet for the amide protons is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~141.5 | C-1 (C-SO₂NH₂) |

| ~135.5 | C-3 (C-Cl) |

| ~133.0 | C-5 |

| ~130.5 | C-6 |

| ~127.0 | C-4 |

| ~125.0 | C-2 |

Note: Predicted chemical shifts are relative to CDCl₃ at 77.16 ppm.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Weak | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric SO₂ stretching |

| ~1160 | Strong | Symmetric SO₂ stretching |

| ~880 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretching |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 191/193 | High | [M]⁺ (Molecular ion) |

| 175/177 | Medium | [M - NH₂]⁺ |

| 127 | Medium | [M - SO₂NH₂]⁺ |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks) in a roughly 3:1 intensity ratio.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1.0 s.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2.0 s.

-

Spectral width: 0 to 200 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph.

-

Utilize electron ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Quadrupole).

-

Parameters:

-

Mass range: m/z 50-500.

-

Ion source temperature: 200-250 °C.

-

Data acquisition mode: Full scan.

-

Visualizations

Spectroscopic Analysis Workflow

Predicted Mass Spectral Fragmentation of this compound

Interpretation of Spectra

-

¹H NMR: The predicted spectrum shows four distinct signals in the aromatic region, consistent with a 1,3-disubstituted benzene ring. The downfield shift of the proton at the 2-position is attributed to the deshielding effects of both the adjacent sulfonyl and chloro groups. The amide protons appear as a broad singlet, which is typical.

-

¹³C NMR: The predicted spectrum displays six signals, corresponding to the six carbon atoms of the benzene ring. The carbons directly attached to the electron-withdrawing sulfonyl and chloro groups (C-1 and C-3) are expected to be the most downfield.

-

IR: The predicted IR spectrum is characterized by strong absorptions for the N-H and S=O stretching vibrations, which are indicative of the sulfonamide group. The presence of aromatic C-H and C=C stretching bands, along with a C-Cl stretching frequency, further confirms the overall structure.

-

MS: The predicted mass spectrum shows a molecular ion peak at m/z 191/193, with the characteristic 3:1 isotopic pattern for chlorine. The major fragmentation pathways are predicted to involve the loss of the amino group, the entire sulfonamide group, or the chlorine atom, leading to the formation of the observed fragment ions.

This guide provides a foundational spectroscopic dataset and analytical workflow for this compound. While the data presented is predicted, it offers a robust starting point for researchers and scientists in the pharmaceutical industry for the identification, characterization, and quality control of this important compound. Experimental verification of this data is recommended for definitive structural elucidation.

The Unraveling of 3-Chlorobenzenesulfonamide Derivatives as Anti-Cancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, derivatives of 3-chlorobenzenesulfonamide have emerged as a promising class of compounds with potent anti-proliferative and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Anti-Cancer Activity

The anti-cancer effects of this compound derivatives are multifaceted, primarily converging on the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis via Oxidative Stress

A prominent mechanism of action for several this compound derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS). An excess of ROS creates a state of oxidative stress within the cancer cells, triggering a cascade of events leading to programmed cell death.

This intrinsic apoptotic pathway is characterized by:

-

Mitochondrial Dysregulation: Increased ROS levels lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is observed. Treatment with these derivatives typically leads to the upregulation of Bax and downregulation of Bcl-2 and Bcl-xL, further promoting mitochondrial permeabilization.

-

Caspase Activation: The release of cytochrome c activates a caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspases-3 and -6.

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.

Cell Cycle Arrest

Certain this compound derivatives have been shown to halt the progression of the cell cycle, a critical process for tumor growth. By arresting cells in specific phases, such as G2/M, these compounds prevent cell division and can ultimately lead to apoptosis.

Inhibition of Key Oncogenic Proteins and Pathways

Carbonic anhydrase IX is a tumor-associated enzyme that is overexpressed in a variety of cancers and plays a crucial role in tumor cell adaptation to hypoxic conditions by regulating intracellular and extracellular pH. Specific this compound derivatives have been identified as potent inhibitors of CA IX, thereby disrupting tumor metabolism and survival in the hypoxic microenvironment.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. Certain derivatives have been shown to inhibit the phosphorylation of STAT3, preventing its activation and downstream signaling, which in turn leads to the suppression of tumor growth.

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Some this compound derivatives have been found to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3, key mediators of the pathway, thereby potentially inhibiting cancer cell migration and invasion.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 3-Chlorobenzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Within this class, 3-chlorobenzenesulfonamide and its derivatives have emerged as a versatile scaffold for the development of novel compounds with significant biological activities. This technical guide provides an in-depth overview of the latest research, focusing on the anticancer, antimicrobial, and enzyme inhibitory properties of these promising analogs. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity: Targeting Key Cellular Pathways

Recent studies have highlighted the potent cytotoxic effects of novel this compound analogs against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration, and interfere with crucial signaling pathways involved in tumor progression.

A novel derivative, referred to as compound 3c , has demonstrated significant antitumor effects in colorectal cancer (CRC) cells.[1][2] This activity is primarily mediated through the generation of reactive oxygen species (ROS), leading to the disruption of the cellular redox balance.[1][2] The pro-apoptotic effects of these analogs are further underscored by their ability to modulate the expression of key regulatory proteins. For instance, treatment with 3c resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl2 and BclxL.[1] This shift in the Bax/Bcl2 ratio triggers the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.[1][2]

Furthermore, some this compound derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[3][4] One such compound, N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25) , has shown potent inhibitory activity against the proliferation of SW480 and HCT116 colorectal cancer cells.[3]

The anticancer activity of these compounds is not limited to colorectal cancer. Benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[5] Similarly, chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety have exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[6]

Quantitative Anticancer Activity Data

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (compounds 20 and 24) | HCT-116 (Colon) | IC50 | 12.7 µM | [7] |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (compounds 20 and 24) | MCF-7 (Breast) | IC50 | 12.8 µM | [7] |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | EC50 | 27.8 ± 2.8 µM | [5] |

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast) | EC50 | 20.5 ± 3.6 µM | [5] |

| Chalcone derivative with 2,4-dichlorobenzenesulfonamide (compound 5) | AGS (Gastric) | IC50 | < 1.0 µg/mL | [6] |

| Chalcone derivative with 2,4-dichlorobenzenesulfonamide (compound 7) | HL-60 (Leukemia) | IC50 | < 1.57 µg/mL | [6] |

| Chloroquinoline derivative with benzenesulfonamide (compound 17) | HeLa (Cervical) | IC50 | 30.92 µg/mL | [8] |

| N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25) | SW480 (Colon) | IC50 | 2 µM | [3] |

| N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25) | HCT116 (Colon) | IC50 | 0.12 µM | [3] |

Visualizing the Mechanism: Apoptosis Induction Pathway

Caption: ROS-mediated apoptosis induction by this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of novel this compound analogs on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, SW620, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

This compound analogs have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.

Notably, derivatives of this scaffold have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[9] The inhibition of CA IX is a promising strategy for cancer therapy as this enzyme is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9]

Furthermore, certain chlorinated sulfonamides have shown inhibitory effects against urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX).[10] The inhibition of BChE is particularly relevant for the development of treatments for Alzheimer's disease.[10] Ibuprofen analogs incorporating a chlorobenzenesulfonamide moiety have also been evaluated as potential anti-Alzheimer agents, showing impressive inhibition of both acetylcholinesterase (AChE) and BChE.[11]

Derivatives of ((3-Chlorophenyl)sulfonyl)glycine have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[12]

Quantitative Enzyme Inhibition Data

| Compound/Analog | Target Enzyme | Inhibition Metric | Value | Reference |

| Chlorinated sulfonamides | Butyrylcholinesterase (BChE) | Good inhibitory activity | - | [10] |

| Sul-Ibu analog 4 | α-amylase | IC50 | 61.80 ± 0.85 µg/mL | [11] |

| Sul-Ibu analog 5 | α-glucosidase | IC50 | 53.75 ± 0.79 µg/mL | [11] |

| Sul-Ibu analog 7 | Acetylcholinesterase (AChE) | % Inhibition | 95.8 ± 0.31 | [11] |

| Sul-Ibu analog 7 | Butyrylcholinesterase (BChE) | % Inhibition | 96.7 ± 0.16 | [11] |

| Benzenesulfonamide derivative 5a | Carbonic Anhydrase IX (hCA IX) | KI | 134.8 nM | [9] |

| Benzenesulfonamide derivative 12i | Carbonic Anhydrase IX (hCA IX) | KI | 38.8 nM | [9] |

| N-(biphenyl-4-ylmethyl)-((3-chlorophenyl)sulfonyl)glycine | Diacylglycerol Lipase α (hDAGLα) | IC50 | 5 nM | [12] |

Visualizing the Workflow: Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To determine the inhibitory activity of novel this compound analogs against carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

-

CO2-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Test compounds (dissolved in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

The assay is based on the stopped-flow technique to measure the CA-catalyzed CO2 hydration activity.

-

The reaction is initiated by mixing equal volumes of CO2-saturated water and a buffer solution containing the CA enzyme, pH indicator, and the test inhibitor.

-

The hydration of CO2 to bicarbonate and a proton leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

-

The initial rates of the reaction are measured in the presence and absence of the inhibitor.

-

The inhibitory activity is calculated as the percentage of remaining enzyme activity at a given inhibitor concentration.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. This compound analogs have shown promising activity against a range of bacterial and fungal pathogens.

Novel sulfonamides derived from the condensation of amino group-containing drugs and amino acids have exhibited potent activity against E. coli.[13] For instance, compounds 5a and 9a from one study showed minimum inhibitory concentrations (MIC) of 7.81 µg/mL against E. coli, comparable to the standard antibiotic ciprofloxacin.[13]

Furthermore, the hybridization of substituted benzenesulfonamide rings with other heterocyclic molecules, such as thiopyrimidine, has yielded compounds with broad-spectrum antimicrobial activity.[14] These derivatives have shown efficacy against both Gram-positive (S. aureus, S. epidermidis, B. subtilis) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria, as well as the fungal strain C. albicans.[14]

Quantitative Antimicrobial Activity Data

| Compound/Analog | Microbial Strain | Activity Metric | Value | Reference |

| Sulfonamide derivative 5a | Escherichia coli | MIC | 7.81 µg/mL | [13] |

| Sulfonamide derivative 9a | Escherichia coli | MIC | 7.81 µg/mL | [13] |

| Thiopyrimidine-benzenesulfonamide M6 | Klebsiella pneumoniae | MBC/MIC | 4 | [14] |

| Thiopyrimidine-benzenesulfonamide M19 | Pseudomonas aeruginosa | MBC/MIC | 4 | [14] |

Visualizing the Logical Relationship: Antimicrobial Screening Process

Caption: Logical workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of novel this compound analogs against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic)

-

Negative control (broth only)

Procedure:

-

Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (a standard antibiotic with known MIC) and a negative control (broth without bacteria) and a growth control (broth with bacteria but no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This in-depth technical guide consolidates the current understanding of the biological activities of novel this compound analogs. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, accelerating the discovery and development of new therapeutic agents based on this versatile chemical scaffold.

References

- 1. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANASTASIA PARISI | MOLECULAR DESIGN AND CHARACTERIZATION FOR THE PROMOTION OF HEALTH AND WELL-BEING: FROM DRUG TO FOOD [phd.uniroma1.it]

- 5. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]

- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]

- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds | MDPI [mdpi.com]

An In-Depth Technical Guide to the Solubility of 3-Chlorobenzenesulfonamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on presenting the available qualitative information and detailing a robust experimental protocol for determining its solubility in common organic solvents.

Solubility Profile of this compound

Searches of scientific literature and chemical databases have revealed a lack of specific quantitative data for the solubility of this compound in a range of common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Water | Slightly soluble | [1][2] |

It is generally expected that sulfonamides, as a class of compounds, exhibit higher solubility in organic solvents, particularly in alcohols and acetone, compared to water[1]. However, without specific experimental data, this remains a general prediction for this compound.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a detailed and widely accepted experimental methodology for determining the solubility of a compound like this compound is provided below. The equilibrium shake-flask method is a standard and reliable technique for this purpose. The subsequent concentration of the dissolved solute can be determined using a suitable analytical method, such as UV-Vis spectrophotometry, assuming the analyte has a chromophore.

2.1. Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The concentration of the solute in the saturated solution is then measured, which represents its solubility at that temperature.

2.2. Materials and Apparatus

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade

-

Volumetric flasks

-

Conical flasks with stoppers or screw-cap vials

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2.3. Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of conical flasks or vials. The excess solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each flask.

-

Securely seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies should be conducted to determine the time required to reach equilibrium[3][4].

Step 2: Sample Collection and Preparation

-

Once equilibrium is reached, cease agitation and allow the flasks to stand in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantitative Analysis by UV-Vis Spectrophotometry

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to determine the λmax.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Analysis of Saturated Solution:

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of this compound in that solvent at the specified temperature.

-

2.4. Data Presentation

The solubility can be expressed in various units, such as:

-

grams per 100 mL of solvent ( g/100 mL)

-

molarity (mol/L)

-

mole fraction (χ)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

The Crystal Structure and Molecular Geometry of 3-Chlorobenzenesulfonamide: A Search for Definitive Data

Researchers, scientists, and drug development professionals seeking detailed structural information on 3-Chlorobenzenesulfonamide will find a conspicuous absence of publicly available, experimentally determined crystal structure data. Despite its relevance in medicinal chemistry and organic synthesis, a comprehensive crystallographic analysis detailing its three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and unit cell parameters, does not appear to be published in major crystallographic databases or peer-reviewed literature.

Extensive searches of prominent databases, including the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database, did not yield a specific entry for the crystal structure of this compound. While data for related compounds and derivatives are available, the specific structural details for this molecule remain uncharacterized in the public domain.

This lack of crystallographic data prevents the compilation of a detailed technical guide as originally intended. Key quantitative data, which would form the basis of such a guide, are therefore unavailable. This includes:

-

Unit Cell Parameters: Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

-

Space Group: The symmetry of the crystal structure.

-

Atomic Coordinates: The precise position of each atom within the unit cell.

-

Bond Lengths and Angles: Specific intramolecular distances and angles between atoms.

-

Torsion Angles: Dihedral angles describing the conformation of the molecule.

-

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Experimental Protocols: A General Overview

In the absence of a specific study on this compound, a general methodology for determining such a crystal structure would be provided here for context. The primary technique for this analysis is single-crystal X-ray diffraction .

The typical experimental workflow for such an analysis is outlined below. This process represents the standard procedure that would be followed to elucidate the crystal structure of this compound.

Molecular Geometry: A Predicted Structure

Without experimental data, the molecular geometry of this compound can only be predicted using computational chemistry methods. A conceptual representation of its molecular structure is provided below. This diagram illustrates the connectivity of the atoms and the expected arrangement, with a chloro group at the meta position of the benzene ring attached to a sulfonamide group.

Conclusion and Future Outlook

The absence of empirical crystallographic data for this compound represents a gap in the structural chemistry literature. Such data would be invaluable for computational modeling, understanding structure-activity relationships, and for solid-state characterization in drug development. It is hoped that future research will address this gap, providing the scientific community with a definitive crystal structure. Until then, any structural interpretation must rely on computational predictions and comparisons with structurally similar molecules.

An In-depth Technical Guide to the Industrial Synthesis of 3-Chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial synthesis route for 3-Chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for professionals in the field of drug development and chemical research.

Overview of Synthetic Strategy

The most industrially viable and efficient synthesis of this compound commences with 3-chloroaniline. The synthesis proceeds through a two-step process:

-

Diazotization and Sulfonylation: 3-chloroaniline is converted to its corresponding diazonium salt, which then undergoes a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the key intermediate, 3-chlorobenzenesulfonyl chloride.

-

Ammonolysis: The resulting 3-chlorobenzenesulfonyl chloride is subsequently treated with aqueous ammonia to produce the final product, this compound.

Direct chlorosulfonation of chlorobenzene is generally avoided for the synthesis of the 3-isomer due to the ortho- and para-directing nature of the chloro group, which leads to a mixture of isomers that is difficult to separate efficiently.

Starting Materials and Intermediates: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of all materials is crucial for safe and effective synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Starting Material | ||||||

| 3-Chloroaniline | C₆H₆ClN | 127.57 | -11 to -9[1] | 230[2] | 1.206 at 25°C[1] | 108-42-9 |

| Intermediate | ||||||

| 3-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | N/A | 102-104 at 1 mmHg[3][4][5] | 1.499 at 25°C[3][4][5] | 2888-06-4 |

| Final Product | ||||||

| This compound | C₆H₆ClNO₂S | 191.64 | 148-150[6] | N/A | N/A | 17260-71-8 |

| Key Reagents | ||||||

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | 320 (decomposes) | 2.17 | 7632-00-0 |

| Sulfur Dioxide | SO₂ | 64.07 | -75.5[7] | -10[7] | 1.5 (liquid)[7] | 7446-09-5 |

| Copper(I) Chloride | CuCl | 98.99 | 430 | 1490 | 4.14 | 7758-89-6 |

| Aqueous Ammonia | NH₃ (aq) | 17.03 (NH₃) | N/A | N/A | ~0.9 (conc.) | 1336-21-6 |

| Hydrochloric Acid | HCl | 36.46 | N/A | N/A | ~1.18 (conc.) | 7647-01-0 |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 3-Chlorobenzenesulfonyl chloride via Sandmeyer-type Reaction

This procedure is adapted from established methodologies for the synthesis of arylsulfonyl chlorides from anilines.

Reaction Scheme:

Protocol:

-

Diazotization:

-

In a reaction vessel equipped for cooling and stirring, suspend 3-chloroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to a temperature between 0 and 5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline suspension, ensuring the temperature is maintained below 5°C.

-

Stir the resulting solution for approximately 30-60 minutes at 0-5°C to ensure complete formation of the 3-chlorobenzenediazonium chloride solution.

-

-

Sulfonylation:

-

In a separate, well-ventilated reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid or an organic solvent like toluene.

-

Add a catalytic amount of copper(I) chloride (approximately 0.1 equivalents) to the sulfur dioxide solution and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

If an organic solvent was used, separate the organic layer. If the reaction was conducted in acetic acid, extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain crude 3-chlorobenzenesulfonyl chloride.

-

The crude product can be purified by vacuum distillation. A yield of approximately 82% can be expected.

-

Synthesis of this compound via Ammonolysis

This procedure outlines the conversion of the sulfonyl chloride intermediate to the final sulfonamide product.

Reaction Scheme:

Protocol:

-

Reaction:

-

In a pressure-rated reaction vessel, cool an excess of concentrated aqueous ammonia to 0-10°C.

-

Slowly add the crude or purified 3-chlorobenzenesulfonyl chloride (1.0 equivalent) to the cold aqueous ammonia with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, securely seal the reactor and allow the mixture to warm to room temperature.

-

The reaction can be stirred at room temperature or gently heated (e.g., 30-50°C) to ensure completion. Reaction progress can be monitored by techniques such as TLC or HPLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual ammonia and ammonium chloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product with a purity greater than 98%.

-

Safety Considerations

A thorough safety assessment should be conducted before commencing any chemical synthesis. Key safety information for the materials used in this process is summarized below.

| Compound | Hazard Statements | Precautionary Statements |

| 3-Chloroaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.[8] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |

| Sodium Nitrite | May intensify fire; oxidizer. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life. | Keep away from heat. Avoid release to the environment. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] |

| Sulfur Dioxide | Contains gas under pressure; may explode if heated. Toxic if inhaled. Causes severe skin burns and eye damage.[10][11][12] | Do not breathe gas/vapors. Wear protective gloves/protective clothing/eye protection/face protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get immediate medical advice/attention.[12] |

| Copper(I) Chloride | Harmful if swallowed or in contact with skin. Causes skin irritation. Causes serious eye damage. Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Immediately call a POISON CENTER/doctor.[13] |

| 3-Chlorobenzenesulfonyl chloride | Causes severe skin burns and eye damage.[3][6] | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6] |

| Aqueous Ammonia | Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[14][15] | Wear protective gloves/clothing and eye/face protection. Do not breathe gas, vapor or spray. Use only outdoors or in a well-ventilated area.[15] |

| Hydrochloric Acid | May be corrosive to metals. Causes severe skin burns and eye damage. May cause respiratory irritation. | Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| This compound | Irritant.[6] | Standard laboratory safety precautions should be followed. |

Logical Workflow Diagram

The overall process flow from starting material to final product is illustrated below.

References

- 1. cbijournal.com [cbijournal.com]

- 2. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. Sciencemadness Discussion Board - 3-chlorophenol, 3-chloroaniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Thermal Stability and Decomposition of 3-Chlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 3-Chlorobenzenesulfonamide. The information herein is compiled from publicly available data and general knowledge of the thermal analysis of related aromatic sulfonamides. It is intended to serve as a foundational resource for researchers in drug development and materials science.

Introduction to this compound and its Thermal Properties

This compound (C₆H₆ClNO₂S) is an aromatic sulfonamide compound. The thermal stability of active pharmaceutical ingredients (APIs) and intermediates like this compound is a critical parameter in the drug development process. It influences manufacturing, formulation, storage, and ultimately, the safety and efficacy of the final drug product. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of these compounds.

Core Thermal Analysis Techniques

Two primary techniques are employed to evaluate the thermal stability and decomposition of pharmaceutical compounds:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition kinetics.[1] A typical TGA experiment involves heating a small sample at a constant rate and recording the resulting weight loss.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] It is used to determine temperatures and enthalpies of transitions, such as melting and crystallization.[3] DSC can provide information on purity, polymorphism, and compatibility with excipients.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable thermal analysis data. The following are generalized protocols for the TGA and DSC analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

A general procedure for TGA involves weighing a sample, placing it in a crucible, and heating it in a controlled atmosphere while monitoring its mass.[5]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound powder is weighed into an alumina crucible.[6]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[2]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC) Protocol

DSC experiments measure the heat flow associated with thermal transitions in a material.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of this compound is weighed into an aluminum pan, which is then hermetically sealed.[7]

-

Reference: An empty, sealed aluminum pan is used as a reference.[3]

-

Atmosphere: The experiment is conducted under a nitrogen purge (20-50 mL/min).

-

Temperature Program: A common method is a heat-cool-heat cycle to erase the thermal history of the sample. For melting point determination, the sample is typically heated from ambient temperature through its melting point at a rate of 10 °C/min.[7]

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm.

Data Presentation

Quantitative data from thermal analysis is best presented in a structured format for clarity and comparative purposes.

Differential Scanning Calorimetry (DSC) Data

The melting point is a key indicator of purity and identity.

| Parameter | Value | Reference |

| Melting Point (Tm) | 145 - 151 °C | Thermo Scientific Chemicals |

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 200 | < 1% | Loss of residual solvent/moisture |

| 200 - 350 | ~30-40% | Initial decomposition (e.g., loss of SO₂) |

| 350 - 600 | ~50-60% | Further fragmentation of the aromatic ring |

| > 600 | ~5-10% | Residual Char |

Thermal Stability and Decomposition Pathway

Based on its melting point, this compound is a solid at room temperature and is expected to be thermally stable up to its melting point. Significant decomposition is likely to begin at temperatures above 200 °C.

The decomposition of aromatic sulfonamides can proceed through several pathways. A plausible thermal decomposition mechanism for this compound involves the cleavage of the C-S and S-N bonds. The initial step is likely the homolytic cleavage of the C-S bond, followed by the release of sulfur dioxide (SO₂). Subsequent reactions could lead to the formation of various chlorinated and nitrogen-containing aromatic compounds. Pyrolysis studies of related aromatic amines and sulfonated dyes have shown that aniline can be a major decomposition product.[9]

Conclusion

This technical guide has summarized the key aspects of the thermal stability and decomposition of this compound based on available data for the compound and its structural analogs. The provided melting point data from DSC offers a clear transition temperature. While specific TGA data is not available, the general behavior of aromatic sulfonamides suggests that decomposition likely begins above 200 °C. The proposed decomposition pathway highlights the potential for the release of gases such as SO₂, HCl, and NOx upon thermal degradation.

For a complete understanding, it is highly recommended that experimental TGA and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) studies be conducted on this compound. Such studies would provide precise decomposition temperatures and definitively identify the resulting degradation products, which is crucial for risk assessment and the development of safe handling and storage protocols in pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. web.williams.edu [web.williams.edu]

- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. epfl.ch [epfl.ch]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-alkylation of 3-Chlorobenzenesulfonamide with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding N-substituted sulfonamides, a scaffold present in numerous therapeutic agents. This document provides a detailed protocol for the N-alkylation of 3-chlorobenzenesulfonamide with various primary amines using an alkyl halide under basic conditions. The described methodology is robust and broadly applicable for the synthesis of a diverse library of N-alkyl-3-chlorobenzenesulfonamides.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the N-alkylation of this compound with a selection of primary amines. This data is illustrative of typical outcomes for this reaction class under the specified protocol.

| Entry | Primary Amine (R'-NH₂) | Alkylating Agent (R'-X) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Benzyl bromide | 80 | 6 | 92 |

| 2 | n-Butylamine | 1-Bromobutane | 80 | 8 | 88 |

| 3 | Isobutylamine | 1-Bromo-2-methylpropane | 80 | 10 | 85 |

| 4 | Cyclohexylamine | Bromocyclohexane | 90 | 12 | 78 |

| 5 | 2-Phenylethylamine | (2-Bromoethyl)benzene | 80 | 7 | 90 |

Note: The data presented is representative of typical results for N-alkylation of aryl sulfonamides and should be used for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with a primary amine using an alkyl bromide as the alkylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials:

-

This compound

-

Primary amine (e.g., Benzylamine)

-

Alkyl bromide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-